molecular formula C17H13N3O6 B5081212 (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5081212
M. Wt: 355.30 g/mol
InChI Key: MLFXQJNBFNQIMI-MDWZMJQESA-N
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Description

(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine ring with a nitrofuran moiety and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where the pyrimidine-2,4,6(1H,3H,5H)-trione is reacted with 5-nitrofuran-2-carbaldehyde in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents and catalysts can also be adjusted to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells or cancer cells. This oxidative stress can damage cellular components, ultimately leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with a thiophene ring instead of a furan ring.

    (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrobenzofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a benzofuran ring instead of a simple furan ring.

Uniqueness

The unique combination of the nitrofuran moiety and the pyrimidine ring in (5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione imparts distinct chemical and biological properties. The presence of the nitrofuran group enhances its potential as an antimicrobial and anticancer agent, while the pyrimidine ring provides a versatile scaffold for further chemical modifications .

Properties

IUPAC Name

(5E)-1-(3,5-dimethylphenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O6/c1-9-5-10(2)7-11(6-9)19-16(22)13(15(21)18-17(19)23)8-12-3-4-14(26-12)20(24)25/h3-8H,1-2H3,(H,18,21,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFXQJNBFNQIMI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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